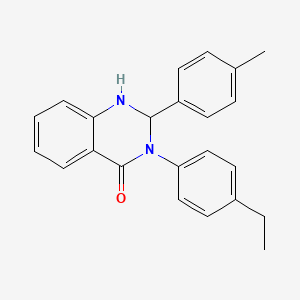
3-(4-ethylphenyl)-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-乙基苯基)-2-(4-甲基苯基)-2,3-二氢喹唑啉-4(1H)-酮是一种复杂的有机化合物,属于喹唑啉酮家族。该化合物以其独特的结构为特征,其中包括连接到二氢喹唑啉酮核心上的乙基和甲基苯基。喹唑啉酮以其多样的生物活性而闻名,并因其潜在的治疗应用而被广泛研究。
准备方法
合成路线和反应条件
3-(4-乙基苯基)-2-(4-甲基苯基)-2,3-二氢喹唑啉-4(1H)-酮的合成通常涉及多步有机反应。一种常见的方法包括将4-乙基苯甲醛与4-甲基苄胺缩合以形成亚胺中间体。然后,该中间体在酸性条件下与邻氨基苯甲酸环化,得到所需的喹唑啉酮化合物。该反应通常在乙醇或甲醇等溶剂中进行,温度保持在80-100°C左右,以促进环化过程。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产率。此外,最终产品的纯化是通过重结晶或色谱等技术实现的,以确保高纯度。
化学反应分析
反应类型
3-(4-乙基苯基)-2-(4-甲基苯基)-2,3-二氢喹唑啉-4(1H)-酮会发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等试剂氧化,形成具有不同氧化态的喹唑啉酮衍生物。
还原: 使用氢化铝锂等还原剂的还原反应可以将该化合物转化为其相应的二氢衍生物。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 使用溴进行卤化或使用氯气进行氯化。
主要生成产物
这些反应形成的主要产物包括氧化的喹唑啉酮衍生物、还原的二氢喹唑啉酮以及具有各种官能团的取代的苯基衍生物。
科学研究应用
化学: 用作合成更复杂有机分子的结构单元。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其潜在的治疗效果,包括抗炎、抗癌和抗菌活性。
工业: 用于开发新材料和化学工艺。
作用机制
3-(4-乙基苯基)-2-(4-甲基苯基)-2,3-二氢喹唑啉-4(1H)-酮的作用机制与其与特定分子靶标(如酶或受体)的相互作用有关。该化合物可以通过与活性位点结合来抑制酶活性,或通过与结合位点相互作用来调节受体功能。这些相互作用会导致各种生物学效应,包括抑制细胞增殖、诱导细胞凋亡或调节免疫反应。
相似化合物的比较
类似化合物
- 2-(4-甲基苯基)-3-苯基喹唑啉-4(1H)-酮
- 3-(4-乙基苯基)-2-苯基喹唑啉-4(1H)-酮
- 2-(4-甲基苯基)-3-(4-乙基苯基)喹唑啉-4(1H)-酮
独特性
3-(4-乙基苯基)-2-(4-甲基苯基)-2,3-二氢喹唑啉-4(1H)-酮的独特性在于它同时存在乙基和甲基苯基,这会影响其化学反应性和生物活性。这些基团的特定排列会导致与分子靶标的独特相互作用,使该化合物成为进一步研究和开发的宝贵对象。
属性
分子式 |
C23H22N2O |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
3-(4-ethylphenyl)-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H22N2O/c1-3-17-10-14-19(15-11-17)25-22(18-12-8-16(2)9-13-18)24-21-7-5-4-6-20(21)23(25)26/h4-15,22,24H,3H2,1-2H3 |
InChI 键 |
PSYWBQJMJXIMKJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















